ON-013100
Description
Overview of ON-013100 as an Investigational Chemical Compound
This compound, also known by chemical names such as phenol, 2-methoxy-5-(((2-(2,4,6-trimethoxyphenyl)ethenyl)sulfonyl)methyl)- or (E)-2,4,6-trimethoxystyryl-3-hydroxy-4-methoxybenzyl sulfone, is an investigational chemical compound that has garnered attention in academic research for its potential therapeutic applications, particularly in the field of oncology. ontosight.ai It is a synthetic benzylstyrylsulfone. nih.govnih.gov Research indicates that this compound exhibits potent activity against a broad spectrum of human cancer cell lines, including those that have developed resistance to conventional therapies, while showing relatively low toxicity towards normal cells in vitro and in mouse models. nih.govnih.govgoogle.comresearchgate.net Its molecular weight is approximately 394.4 Da. nih.govbiosynth.com
Academic Context and Significance in Contemporary Therapeutic Research
In contemporary therapeutic research, this compound is significant due to its novel mechanism of action and its potential to overcome drug resistance, a major challenge in cancer treatment. Academic studies have explored its effects on various cancer types, including breast cancer, mantle cell lymphoma (MCL), gastric, and esophageal cancers. patsnap.comonconova.comaacrjournals.org Research has demonstrated that this compound can induce apoptosis and inhibit the proliferation of cancer cells at nanomolar concentrations. nih.govtargetmol.com Its investigational status highlights ongoing academic efforts to understand its full therapeutic potential, optimize its properties, and explore its use in combination therapies or as part of antibody-drug conjugates. nih.govgoogle.com The compound's ability to selectively target cancer cells while sparing normal cells contributes to its significance as a subject of academic investigation. google.comresearchgate.net
Structural Classification and Relationship to Analogues (e.g., Briciclib (B1667788)/ON 013105)
This compound belongs to the class of styryl benzyl (B1604629) sulfones or benzylstyryl sulfones. google.comresearchgate.netkomen.orgcancer.gov A key analogue of this compound is Briciclib, also known as ON 013105 or ON 014185. cancer.govnih.govmedkoo.comabmole.com Briciclib is a disodium (B8443419) phosphate (B84403) ester prodrug of this compound. cancer.govnih.govmedkoo.com This structural modification makes Briciclib water-soluble, facilitating intravenous administration, whereas this compound is a small molecule that can be administered orally. onconova.comaacrjournals.org Upon hydrolysis in the body, Briciclib is converted to the active compound, this compound. cancer.govnih.govmedkoo.com
Research has shown that both this compound and Briciclib exhibit comparable anticancer activity in various preclinical cancer models, suggesting that Briciclib acts effectively by delivering this compound. onconova.comaacrjournals.org Their mechanism of action involves the inhibition of eukaryotic translation initiation factor 4E (eIF4E), a protein that plays a critical role in the translation of mRNAs encoding proteins essential for cell proliferation, survival, and angiogenesis, such as cyclin D1 and c-Myc. onconova.comaacrjournals.orgaacrjournals.orgncats.ioncats.io By inhibiting eIF4E, this compound and Briciclib lead to decreased expression of these oncogenic proteins, inducing cell cycle arrest and apoptosis in cancer cells. targetmol.comcancer.govnih.govmedkoo.comaacrjournals.org Specifically, this compound has been shown to inhibit cyclin D1 expression and induce G2/M cell cycle arrest in tumor cells. nih.govresearchgate.nettargetmol.com
The relationship between this compound and Briciclib highlights a strategy in drug development where a prodrug form is created to improve pharmacokinetic properties, such as solubility and administration route, while delivering the same active therapeutic agent. Academic research continues to investigate the specific interactions of these compounds with their targets and their effects on various cellular pathways. aacrjournals.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O7S/c1-23-14-10-18(25-3)15(19(11-14)26-4)7-8-27(21,22)12-13-5-6-17(24-2)16(20)9-13/h5-11,20H,12H2,1-4H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPUSRLWNSTQIK-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865783-95-5 | |
| Record name | ON-013100 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865783955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ON-013100 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3I19I491A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action and Target Engagement
Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Primary Molecular Target
Eukaryotic translation initiation factor 4E (eIF4E) is a crucial regulator of mRNA translation, playing a significant role in the synthesis of proteins essential for cell differentiation, proliferation, survival, invasion, and migration. nih.govcdutcm.edu.cnfishersci.comdisprot.orgkau.edu.sa Elevated expression and activity of eIF4E are frequently observed in various cancers and are often correlated with poor prognosis, positioning eIF4E as a potential therapeutic target. nih.govcdutcm.edu.cnkau.edu.sa ON-013100, along with its water-soluble derivative briciclib (B1667788) (ON 014185), has been identified as a small molecule agent that targets eIF4E. disprot.orgkau.edu.sanih.govresearchgate.netchem960.com
Direct Binding and Functional Disruption of eIF4E
Studies investigating the molecular interaction of compounds related to this compound with eIF4E have provided evidence of direct binding. Analysis through Nuclear Magnetic Resonance (NMR) has indicated a direct interaction between briciclib, a derivative of this compound, and recombinant eIF4E. nih.govcdutcm.edu.cn This direct interaction is believed to be the underlying mechanism by which these compounds target and disrupt the functionality of eIF4E as a translation factor. nih.govcdutcm.edu.cnwikipedia.org The binding to eIF4E is suggested to disrupt its function in translation initiation. nih.govcdutcm.edu.cn
Inhibition of eIF4E-Mediated Translational Targets
Targeting eIF4E with this compound leads to the inhibition of the translation of specific mRNAs that are particularly reliant on eIF4E activity. nih.govcdutcm.edu.cnfishersci.comdisprot.orgkau.edu.sa These eIF4E-dependent translational targets include proteins involved in cell cycle progression, anti-apoptosis, and other cellular functions. nih.govcdutcm.edu.cnfishersci.comdisprot.orgkau.edu.sawmcloud.org The inhibition of eIF4E function by this compound results in a reduction in the protein levels of these downstream targets. nih.govcdutcm.edu.cnfishersci.comdisprot.orgkau.edu.samedicinacomplementar.com.br
Several key proteins that regulate cell cycle progression are known to be translationally controlled by eIF4E, including Cyclin D1 and c-Myc. fishersci.comdisprot.orgwmcloud.orgmedicinacomplementar.com.br Research has demonstrated that treatment with this compound leads to a significant reduction in the expression of both Cyclin D1 and c-Myc protein levels in various cancer cell lines. nih.govcdutcm.edu.cnfishersci.comdisprot.orgkau.edu.sa This effect has been observed in cell lines such as Granta 519, FaDu, Jurkat T, and MCF-7. nih.govcdutcm.edu.cn The reduction in Cyclin D1 and c-Myc expression occurs in a dose-dependent manner and is evident within hours of treatment. fishersci.comdisprot.orgkau.edu.sa Importantly, studies have shown that the decrease in Cyclin D1 and c-Myc protein levels is not a consequence of reduced mRNA transcript levels, indicating a direct impact on translation. medicinacomplementar.com.br
Here is a summary of the observed effects of this compound on the expression of Cyclin D1 and c-Myc in different cell lines:
| Cell Line | Cyclin D1 Inhibition | c-Myc Inhibition | Reference |
| Granta 519 | Significant | Reduced | nih.govcdutcm.edu.cn |
| Jurkat T | Not specified | Reduced | nih.govcdutcm.edu.cn |
| FaDu | Significant | Reduced | nih.govcdutcm.edu.cn |
| MCF-7 | Not specified | Reduced | nih.govcdutcm.edu.cn |
| JEKO-1 (MCL) | Reduced | Reduced | fishersci.comdisprot.orgkau.edu.sa |
| MINO (MCL) | Reduced | Reduced | disprot.orgkau.edu.sa |
| MCF7 (Breast) | Reduced | Reduced | disprot.orgkau.edu.sa |
| MDA-MB-231 (Breast) | Reduced | Reduced | disprot.orgkau.edu.sa |
| AGS (Gastric) | Not specified | Not specified | disprot.orgkau.edu.sa |
| OE19 (Esophageal) | Not specified | Not specified | disprot.orgkau.edu.sa |
| OE33 (Esophageal) | Not specified | Not specified | disprot.orgkau.edu.sa |
| FLO-1 (Esophageal) | Not specified | Not specified | disprot.orgkau.edu.sa |
In addition to cell cycle regulators, eIF4E also influences the translation of anti-apoptotic proteins, such as MCL-1. nih.govmedicinacomplementar.com.br Research indicates that treatment with this compound results in reduced expression of MCL-1 in all tested cell lines. nih.govcdutcm.edu.cn This reduction in anti-apoptotic protein levels contributes to the cellular effects observed with this compound. nih.govcdutcm.edu.cnmedicinacomplementar.com.br
This compound has also been shown to influence the expression of other cap-dependent proteins, including Vimentin (B1176767). nih.govnih.gov Inhibition of vimentin expression by this compound has been observed, specifically in hematologic cell lines such as Granta 519 and Jurkat T. nih.govcdutcm.edu.cn This suggests that the impact of this compound on translation extends to various proteins whose synthesis is regulated by the eIF4E-dependent cap-initiation pathway. nih.govcdutcm.edu.cn
Modulation of Heat Shock Protein 27 (HSP27) Activity
Heat Shock Protein 27 (HSP27), also known as HSPB1, is a molecular chaperone that plays a significant role in various cellular processes, including protein folding, cytoskeletal dynamics, and protection against apoptosis. mdpi.comfrontiersin.org Elevated expression of HSP27 is frequently observed in numerous cancer types and is associated with poor prognosis and resistance to chemotherapy. mdpi.comoncotarget.comresearchgate.net
Research indicates that this compound interacts with HSP27 and interferes with its activity. komen.org This interaction is considered a potentially unique mechanism of action for this compound, particularly in the context of drug-resistant cancers. komen.org
Interference with HSP27 Function and Associated Signaling Pathways
HSP27 exerts its cytoprotective function through various mechanisms, including chaperone activity and direct or indirect modulation of signaling pathways. mdpi.com Phosphorylation of HSP27 is a key regulatory mechanism that influences its structure and chaperone activity. nih.govmdpi.com While the precise details of how this compound interferes with HSP27 function are still being elucidated, studies suggest that this interference impacts signaling pathways associated with HSP27 activity. komen.org HSP27 is known to modulate pathways such as the PI3K/Akt pathway, which is frequently dysregulated in cancer and involved in cell survival and growth. mdpi.comnih.govthno.org HSP27 can influence the phosphorylation status of Akt, thereby impacting downstream signaling. thno.org Additionally, HSP27 has been shown to interact with and regulate other signaling molecules, including components of the MAPK pathway and STAT3. thno.orgufl.edumdpi.com Interference with HSP27 by compounds like this compound could potentially disrupt these pro-survival and proliferative signals.
Role in Apoptosis Regulation and Drug Resistance Pathways
HSP27 is a crucial regulator of apoptosis and contributes to drug resistance in cancer cells. mdpi.comoncotarget.comsemanticscholar.org It can inhibit apoptosis through several mechanisms, such as directly binding to components of the apoptotic machinery or modulating signaling pathways that control cell death. mdpi.comresearchgate.net For instance, HSP27 can interfere with the activity of pro-apoptotic proteins like Bax and the release of cytochrome c, as well as modulate caspase activity. mdpi.comresearchgate.netthermofisher.com Overexpression of HSP27 has been linked to resistance to various chemotherapeutic agents by protecting cancer cells from drug-induced apoptosis. mdpi.comoncotarget.comsemanticscholar.org By interfering with HSP27 activity, this compound may counteract these anti-apoptotic and drug resistance mechanisms, thereby promoting cell death and potentially enhancing sensitivity to other therapeutic agents. oncotarget.comkomen.org Studies have indicated that down-regulation of HSP27 can sensitize cancer cells to apoptosis induced by various stimuli and enhance the effectiveness of chemotherapy. mdpi.comoncotarget.com
Other Potential Molecular Interactions and Signaling Pathway Modulations
Beyond its interaction with HSP27, this compound has been observed to influence other molecular targets and signaling pathways relevant to cancer biology.
Mitotic Pathway Inhibition
This compound functions as a potent mitotic inhibitor. nih.govmedchemexpress.comselleckchem.com This involves disrupting the process of cell division, specifically causing cell cycle arrest at the G2/M phase in various cancer cell lines, including mantle cell lymphoma and prostate cancer cells. nih.govresearchgate.nettargetmol.com The inhibition of the mitotic pathway by this compound is associated with the modulation of key cell cycle regulatory proteins. selleckchem.comresearchgate.nettargetmol.comashpublications.org It has been shown to inhibit the expression of proteins such as cyclin D1 and cyclin-dependent kinase 4 (CDK4), which are essential for cell cycle progression. selleckchem.comresearchgate.nettargetmol.comashpublications.org
Potential Broader Kinase Interactions and Pathway Crosstalk
This compound is described as a kinase inhibitor, although it is noted to be a non-ATP-competitive styryl sulfone. nih.govresearchgate.netashpublications.org While specific broader kinase targets beyond those directly involved in cell cycle regulation are being investigated, its activity suggests potential interactions with multiple kinases. nih.govmedchemexpress.comresearchgate.net The modulation of various signaling pathways, including those related to cell cycle progression and apoptosis, implies potential crosstalk between different cellular networks influenced by this compound. researchgate.netashpublications.orgnumberanalytics.comnottingham.ac.ukunlv.edu For example, the impact on cyclin D1 expression and cell cycle arrest can be linked to pathways regulating cell proliferation and survival. selleckchem.comresearchgate.nettargetmol.comashpublications.org The observed effects on apoptosis also suggest interactions that converge on cell death signaling cascades. ashpublications.orgebiohippo.comnih.govresearchgate.net Furthermore, studies on related compounds or the prodrug briciclib (ON 013105) suggest potential interactions with proteins involved in translation initiation, such as eIF4E, which can impact the expression of various oncogenic proteins like cyclin D1, c-Myc, and Mcl-1. researchgate.netaacrjournals.orgresearchgate.net
Induction of Apoptosis
A significant effect of this compound is its ability to induce apoptosis in various human tumor cell lines. nih.govresearchgate.netebiohippo.comnih.gov This programmed cell death is a critical mechanism for eliminating cancer cells. The induction of apoptosis by this compound has been observed in different cancer types, including mantle cell lymphoma cells. researchgate.netashpublications.orgresearchgate.net Studies have shown that this compound treatment can lead to the activation of caspases, such as caspase-3, which are key executioners of the apoptotic pathway. thermofisher.comashpublications.orgresearchgate.netresearchgate.net The induction of apoptosis by this compound may involve mitochondria-mediated pathways, characterized by events like the release of cytochrome c. researchgate.net Furthermore, its impact on the expression of proteins like cyclin D1, c-Myc, Mcl-1, and Bcl-xL can contribute to the pro-apoptotic effects. researchgate.netresearchgate.net
Preclinical Efficacy and Therapeutic Potential
In Vitro Anti-Cancer Activity Across Diverse Cell Line Models
In vitro studies have demonstrated the ability of ON-013100 to inhibit the proliferation of a range of cancer cell lines, including those from hematopoietic malignancies and solid tumors. researchgate.netaacrjournals.org
Activity in Hematopoietic Malignancies (e.g., Mantle Cell Lymphoma)
This compound has shown inhibitory effects on the proliferation of mantle cell lymphoma (MCL) cell lines, specifically JEKO-1 and MINO cells. researchgate.netaacrjournals.org These effects were observed at nanomolar concentrations. researchgate.netaacrjournals.org Treatment with this compound also led to a significant reduction in the expression of cyclin D1 and c-Myc in MCL cell lines in a dose-dependent manner within 8 hours. researchgate.netaacrjournals.org Furthermore, it enhanced the expression of pro-apoptotic proteins like P53 and Cleaved Caspase 3 in these cell lines. researchgate.netaacrjournals.org
Activity in Solid Tumors (e.g., Breast Cancer, Gastric Cancer, Esophageal Cancer)
The in vitro activity of this compound extends to various solid tumor cell lines. Studies have shown that it inhibits the proliferation of breast cancer cell lines (MCF7 and MDA-MB-231), gastric cancer cell lines (AGS), and esophageal cancer cell lines (OE19, OE33, and FLO-1) at nanomolar concentrations. researchgate.netaacrjournals.org Similar to its effects in MCL cells, this compound treatment significantly reduced the expression of cyclin D1 and c-Myc in breast cancer cell lines and enhanced the expression of P53 and Cleaved Caspase 3. researchgate.netaacrjournals.org Notably, this compound demonstrated relatively low toxicity to normal endothelial cells compared to its effects on cancer cell lines. researchgate.netaacrjournals.org
Comparative Efficacy Studies with Structural Analogues (e.g., Briciclib)
Comparative studies have been conducted to evaluate the anticancer activity of this compound alongside its water-soluble derivative, briciclib (B1667788) (ON-013105). onconova.comresearchgate.netaacrjournals.org Briciclib is a phosphate (B84403) ester prodrug of this compound and is converted to this compound upon hydrolysis. nih.gov Both compounds have been found to exhibit similar anticancer activity in various cancer cell lines. onconova.com For instance, in the proliferation inhibition assays across MCL, breast, gastric, and esophageal cancer cell lines, this compound showed GI50 values ranging from 6.7 to 11.2 nM, while briciclib showed comparable GI50 values ranging from 9.8 to 12.2 nM. researchgate.netaacrjournals.org These findings suggest that both the orally bioavailable this compound and its water-soluble derivative briciclib share a similar mechanism of action involving translation inhibition. onconova.comaacrjournals.org
Here is a table summarizing the in vitro comparative efficacy data:
| Cell Line Type | Cell Line | This compound GI50 (nM) | Briciclib GI50 (nM) |
| Mantle Cell Lymphoma | JEKO-1 | 6.7 - 11.2 | 9.8 - 12.2 |
| Mantle Cell Lymphoma | MINO | 6.7 - 11.2 | 9.8 - 12.2 |
| Breast Cancer | MCF7 | 6.7 - 11.2 | 9.8 - 12.2 |
| Breast Cancer | MDA-MB-231 | 6.7 - 11.2 | 9.8 - 12.2 |
| Gastric Cancer | AGS | 6.7 - 11.2 | 9.8 - 12.2 |
| Esophageal Cancer | OE19 | 6.7 - 11.2 | 9.8 - 12.2 |
| Esophageal Cancer | OE33 | 6.7 - 11.2 | 9.8 - 12.2 |
| Esophageal Cancer | FLO-1 | 6.7 - 11.2 | 9.8 - 12.2 |
Effect on protein expression, including the reduction of cyclin D1 and c-Myc and enhancement of P53 and Cleaved Caspase 3, was also comparable between this compound and briciclib in breast and MCL cancer cell lines. researchgate.netaacrjournals.org
In Vivo Anti-Tumor Efficacy in Preclinical Xenograft Models
Preclinical in vivo studies using xenograft models have been conducted to evaluate the anti-tumor efficacy of this compound. aacrjournals.orggrantome.com These models involve implanting human cancer cells into immunocompromised mice to mimic tumor growth in a living system. virginia.edunih.gov
Suppression of Tumor Growth and Volume
Ongoing tumor xenograft experiments have shown results consistent with the in vitro observations, indicating that this compound has the potential to suppress tumor growth in vivo. aacrjournals.org While specific detailed data on tumor volume reduction directly attributed to this compound in the search results are limited, the general agreement between in vitro and in vivo findings suggests a similar anti-tumor effect. aacrjournals.org Studies on briciclib, the derivative of this compound, in mouse xenograft models employing transplanted MCL cells, demonstrated effective inhibition of tumor growth in a dose-dependent manner. researchgate.net Given that briciclib is converted to this compound in vivo and they share a similar mechanism of action, this finding supports the potential of this compound in suppressing tumor growth in vivo. nih.govresearchgate.net
Efficacy against Drug-Resistant Tumor Xenografts (e.g., Breast Tumor Xenografts)
The search results did not provide specific data on the efficacy of this compound against drug-resistant breast tumor xenografts. However, some information suggests that related compounds or strategies involving antibody-drug conjugates utilizing potent cytotoxins like this compound are being explored for their potential against drug-resistant cancers. nih.gov For example, the potential of this compound as a payload in antibody-drug conjugates is being investigated, partly due to its high potency and the fact that it is reportedly not a substrate for multi-drug resistance (MDR) genes. nih.gov This characteristic suggests a potential for efficacy against drug-resistant phenotypes, although direct in vivo evidence for this compound against drug-resistant xenografts was not found in the provided search results.
In Vitro and In Vivo Selectivity Profile of this compound
Preclinical investigations into the chemical compound this compound have highlighted a notable selectivity profile, demonstrating differential effects on cancer cells compared to normal cells, both in vitro and in vivo. A key aspect of this compound's selectivity lies in its preferential cytotoxicity towards various tumor cell populations while exhibiting minimal to no significant effects on the viability of normal cells. nih.govwikipedia.org This selective toxicity is a crucial characteristic for a potential therapeutic agent, aiming to target malignant cells without causing undue harm to healthy tissues.
Furthermore, this compound has been shown to induce a selective G2/M cell cycle arrest specifically in tumor cells. nih.govchem960.com This targeted cell cycle perturbation contributes to its anti-proliferative effects in cancer. In contrast, studies have indicated that the compound can induce growth arrest of normal cells, but in the G1 phase, highlighting a distinct mechanism of interaction with the cell cycle machinery in non-malignant cells. wikipedia.org This differential cell cycle modulation underscores the selective nature of this compound's activity.
The compound has demonstrated a broad spectrum of antitumor activity across a wide range of human cancer cell lines in vitro, encompassing over 100 tumor types, including those exhibiting drug resistance. nih.govchem960.com This broad activity in diverse cancer types suggests that its mechanism of action targets fundamental processes dysregulated in various malignancies. The efficacy and selective activity observed in vitro have been further supported by studies in in vivo models, specifically human xenografts in mice, where this compound revealed a broad spectrum of antitumor activity. nih.govchem960.com The reduction in tumor growth observed in these models without overt toxicity in the test animals further supports its selective therapeutic window. wikipedia.orgwmcloud.org
At the molecular level, this compound functions as a potent inhibitor, affecting key regulators of the cell cycle and signaling pathways. chem960.com It has been identified as an inhibitor of CDK4/cyclin D1. nih.gov Research indicates that this compound potently inhibits the expression of several important molecules involved in cell cycle regulation, including cyclin-dependent kinase 4 (CDK4), p53, and mouse double minute 2 (MDM2), while simultaneously increasing the expression of cyclin B. It also impacts downstream targets of eIF4E, such as cyclin D1 and c-Myc. This modulation of critical cell cycle proteins and oncogenic targets contributes to its selective impact on proliferating cancer cells.
While this compound demonstrates inherent selectivity, it is worth noting that cellular metabolism can influence its effective concentration and activity. For instance, glucuronidation has been identified as a mechanism of intrinsic drug resistance in certain colon cancer cell lines. chem960.com Studies comparing a drug-resistant colon cancer cell line (Colo-205) with a drug-sensitive one (Colo-320) showed the presence of a glucuronide metabolite of this compound in the resistant cells, but not in the sensitive cells. chem960.com This differential metabolism can affect the intracellular levels of the active compound, thereby influencing the apparent sensitivity or resistance of different cell populations and highlighting a factor that can impact selectivity in complex biological systems.
The selective profile of this compound towards cancer cells, its ability to induce differential cell cycle arrest, its broad activity spectrum against various tumor types and xenografts, and its modulation of key molecular targets underscore its potential as a selective antineoplastic agent.
| Feature | In Vitro Findings | In Vivo Findings |
| Cytotoxicity | Selective toxicity to tumor cells; minimal effect on normal cell viability. nih.govwikipedia.org | Selective toxicity to tumor cells; low toxicity in animals. wikipedia.orgwmcloud.org |
| Cell Cycle Effects | Selective G2/M arrest in tumor cells; G1 arrest in normal cells. nih.govwikipedia.orgchem960.com | Contributes to antitumor activity. nih.govchem960.com |
| Activity Spectrum | Broad activity against >100 human cancer cell lines (including resistant). nih.govchem960.com | Broad activity against human xenografts in mice. nih.govchem960.com |
| Key Molecular Targets | Inhibits CDK4, cyclin D1, p53, MDM2; Increases cyclin B; Impacts eIF4E targets. nih.gov | Implicated in antitumor effects. nih.govchem960.com |
| Differential Metabolism | Glucuronidation observed in resistant cancer cells, affecting intracellular levels. chem960.com | Potential factor influencing efficacy in vivo. chem960.com |
Investigations into Drug Resistance Mechanisms
Mechanisms of Intrinsic and Acquired Drug Resistance to ON-013100
Drug resistance in cancer can manifest through various mechanisms, broadly categorized as intrinsic (pre-existing in cancer cells) and acquired (developing during or after treatment). Intrinsic resistance refers to the inherent ability of cancer cells to withstand the effects of a drug before exposure, while acquired resistance develops in response to drug treatment, leading to a loss of sensitivity in previously responsive cells. nih.govresearchgate.net
Mechanisms of drug resistance are diverse and can involve enzymatic modification of the drug, alteration of the drug target, prevention of drug penetration or accumulation within the cell, target overproduction or enzymatic bypass, and target mimicry. libretexts.org Efflux pumps, particularly those belonging to the ATP-binding cassette (ABC) superfamily, play a significant role in multidrug resistance by actively transporting drugs out of the cell, thereby reducing intracellular drug concentration below therapeutic levels. mdpi.com
Research into this compound has indicated that glucuronidation can act as a mechanism of intrinsic drug resistance in certain cancer cell lines. nih.govresearchgate.net This metabolic process can reduce the activity of the drug, contributing to a lower initial sensitivity in these cells. nih.gov While the precise mechanisms of acquired resistance to this compound are still under investigation, the general principles of acquired resistance, such as those involving changes in drug metabolism or transport, are relevant considerations. nih.govresearchgate.net
Role of Glucuronidation in Mediating Resistance to this compound
Glucuronidation, a major phase II metabolic pathway, involves the conjugation of a drug or other xenobiotic with glucuronic acid, typically catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.nettaylorandfrancis.com This process generally increases the water solubility of the compound, facilitating its elimination from the body. taylorandfrancis.comhmdb.ca However, in the context of drug resistance, glucuronidation can inactivate a drug or lead to the formation of metabolites that are actively transported out of the cell, thereby reducing intracellular drug concentrations and efficacy. researchgate.nettaylorandfrancis.comnih.gov
Studies have suggested that glucuronidation can be a mechanism of drug resistance, either intrinsically through inherent overexpression of UGT enzymes or through acquired resistance via drug-induced enzyme expression. taylorandfrancis.com
Identification and Characterization of Glucuronide Metabolites
Research has specifically investigated the glucuronide metabolite of this compound. The glucuronide metabolite of this compound has been synthesized and characterized using techniques such as mass spectrometry and nuclear magnetic resonance. nih.govnih.gov The glucuronide metabolite of this compound has a molecular weight of 570.6 Da, compared to the parent drug's molecular weight of 394.4 Da. nih.govnih.gov
Using liquid chromatography-tandem mass spectrometry (LC/MS/MS), the presence of this glucuronide metabolite has been detected and confirmed in drug-resistant colon cancer cell lines, such as Colo-205 cells. nih.govnih.gov Importantly, the glucuronide metabolite was not detected in drug-sensitive colon cancer cell lines, such as Colo-320 cells. nih.govnih.gov
Correlation of Glucuronidation with Cellular Drug Sensitivity
A clear correlation has been observed between the presence of the glucuronide metabolite of this compound and reduced cellular drug sensitivity. In drug-resistant Colo-205 cells, the glucuronide metabolite was detected after incubation with this compound. nih.govnih.gov The concentration of the parent drug, this compound, in these resistant cells was significantly lower compared to drug-sensitive cells, suggesting rapid glucuronidation. nih.gov The formation of the glucuronide metabolite in resistant colon cancer cells correlated with a substantial decrease in the drug's activity, by as much as 1000-fold. nih.gov
Conversely, in drug-sensitive Colo-320 cells, where the glucuronide metabolite was not detected, the concentration of intact this compound remained higher over time. nih.govnih.gov This inverse relationship between glucuronide metabolite formation and intracellular parent drug concentration highlights the role of glucuronidation as a mechanism contributing to reduced sensitivity to this compound in certain cancer cells. nih.gov
The following table summarizes the concentrations of this compound and its glucuronide metabolite in drug-sensitive and drug-resistant colon cancer cells over time:
| Cell Line | Compound | 0 hours (μg/ml) | 3 hours (μg/ml) | 6 hours (μg/ml) | 9 hours (μg/ml) |
| Colo-205 (Resistant) | This compound | 0.41 | 0.26 | 0.15 | 0.06 |
| Colo-205 (Resistant) | Glucuronide Metabolite | 0.84 | 0.45 | 0.21 | Not detectable |
| Colo-320 (Sensitive) | This compound | 2.88 | - | - | 0.94 |
| Colo-320 (Sensitive) | Glucuronide Metabolite | Not detected | Not detected | Not detected | Not detected |
Note: Data for Colo-320 at 3 and 6 hours for this compound were not explicitly available in the provided text, but the trend shows a decrease over the 0-9 hour period.
Strategies for Overcoming this compound Resistance in Preclinical Models
Overcoming drug resistance is a critical aspect of improving cancer treatment outcomes. Preclinical studies are essential for identifying strategies that can restore sensitivity to therapeutic agents like this compound in resistant cancer cells.
Impact on Multi-Drug Resistance (MDR) Phenotypes
Multidrug resistance (MDR) is a complex phenomenon where cancer cells develop simultaneous resistance to multiple drugs with different structures and mechanisms of action. mdpi.comwikipedia.org This is often mediated by the overexpression of drug efflux transporters, particularly those from the ABC superfamily. mdpi.com
Preclinical data suggests that this compound may not be a substrate for MDR genes, which is a significant advantage. nih.gov This characteristic implies that its activity might not be compromised by the common efflux pump mechanisms that contribute to MDR in many cancer types. nih.gov This inherent property could make this compound potentially effective against cancer cells that have developed resistance to other agents via these efflux mechanisms. nih.gov
The fact that this compound is not a substrate for MDR genes suggests it could potentially circumvent some of the common mechanisms of multi-drug resistance. nih.gov This is a key advantage in the context of treating cancers that have developed broad resistance to conventional chemotherapies. mdpi.com
Combination Therapeutic Strategies
Rationale for Multi-Agent Approaches with ON-013100
Targeting Multiple Pathways to Enhance Efficacy and Reduce Resistance
The primary rationale for employing this compound in combination therapies lies in its unique mechanism of action, which complements and potentially synergizes with other anti-cancer agents. This compound is a benzyl (B1604629) styryl sulfone analog and the active form of its prodrug, briciclib (B1667788). Its principal mechanism involves the inhibition of cyclin D mRNA translation, leading to a reduction in cyclin D protein levels. This action induces cell cycle arrest and apoptosis, particularly in cancer cells that overexpress cyclin D.
By targeting the cell cycle at a fundamental level, this compound can be combined with drugs that act on different cellular pathways. This multi-pronged attack can lead to a more profound and durable anti-tumor response. Furthermore, the development of drug resistance is a major challenge in cancer therapy. Tumors can develop resistance through various mechanisms, including the upregulation of alternative signaling pathways. By simultaneously targeting multiple pathways, combination therapies can reduce the likelihood of cancer cells evading treatment, thereby mitigating the development of resistance. The potential for synergistic antitumor activity when this compound is combined with other chemotherapeutic agents has been a key driver of preclinical research in this area.
Preclinical Evaluation of Combination Therapies
While specific preclinical studies detailing the synergistic effects of this compound with Rituximab, Doxorubicin, and Vincristine are not extensively available in the public domain, the foundational mechanism of this compound provides a strong basis for such combinations. The CHOP regimen (Cyclophosphamide, Doxorubicin, Vincristine, and Prednisone), often combined with Rituximab (R-CHOP), is a standard of care for many lymphomas. The individual components of this regimen target different aspects of cancer cell biology, and the addition of an agent like this compound, with its distinct cell cycle-inhibitory mechanism, presents a logical next step in enhancing therapeutic efficacy.
Synergistic Anti-Tumor Effects with Standard Chemotherapeutic Agents (e.g., Rituximab, Doxorubicin, Vincristine)
Preclinical models are essential for evaluating the potential synergy of drug combinations. For instance, studies often assess whether the combined effect of two drugs is greater than the sum of their individual effects. While direct evidence for this compound with the specified agents is limited, the principle of combining a cell cycle inhibitor with DNA damaging agents (like Doxorubicin) and microtubule inhibitors (like Vincristine) is well-established. Rituximab, a monoclonal antibody targeting the CD20 antigen on B-cells, adds an immunotherapeutic dimension to the combination. The introduction of this compound could potentially sensitize cancer cells to the cytotoxic effects of these agents.
Strategies for Drug-Resistant Malignancies
A significant advantage of this compound is that it is reportedly not a substrate for multi-drug resistance (MDR) genes. MDR, often mediated by efflux pumps like P-glycoprotein, is a common mechanism by which cancer cells become resistant to a wide range of chemotherapeutic drugs. The ability of this compound to bypass this resistance mechanism makes it a highly valuable agent for treating drug-resistant malignancies.
Preclinical strategies would involve testing this compound in cancer cell lines that have been selected for resistance to agents like Doxorubicin or Vincristine. The expectation is that this compound would retain its efficacy in these resistant cells, and potentially even re-sensitize them to the original drugs. This approach could offer new hope for patients whose tumors have stopped responding to standard therapies.
This compound in Antibody-Drug Conjugate (ADC) Development
Antibody-drug conjugates are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The antibody targets a specific antigen on the surface of cancer cells, delivering the payload directly to the tumor and minimizing damage to healthy tissues.
Advantages of this compound as a Cytotoxic Payload in ADCs
This compound has been identified as a promising candidate for use as a cytotoxic payload in ADCs due to several key advantages. A grant proposal for the preclinical development of ADCs utilizing this compound highlights the following attributes:
High Potency: this compound exhibits potent anti-cancer activity at low nanomolar concentrations across a broad spectrum of cancer cell types. This high potency is a critical requirement for ADC payloads, as only a limited number of drug molecules can be attached to each antibody.
Favorable Therapeutic Index: The compound is suggested to have a relatively high therapeutic index, meaning it is effective at doses that are less likely to cause severe toxicity to normal tissues.
Non-MDR Substrate: As previously mentioned, its ability to evade MDR mechanisms is a significant asset, ensuring that the ADC remains effective even in tumors that have developed resistance to other chemotherapies.
Cost-Effective Manufacturing: The compound is noted to be inexpensive to manufacture on a large scale, which is an important consideration for the commercial viability of a new therapeutic.
The development of ADCs with this compound as the payload represents a sophisticated strategy to enhance its targeted delivery to cancer cells, thereby maximizing its therapeutic potential while minimizing systemic side effects. Preclinical studies would focus on conjugating this compound to antibodies targeting tumor-specific antigens and evaluating the efficacy and safety of these novel ADCs in various cancer models.
Preclinical Assessment of this compound-Based Antibody-Drug Conjugates Remains Undisclosed in Publicly Available Research
Despite a thorough review of scientific literature, no public data from preclinical assessments of antibody-drug conjugates (ADCs) utilizing the chemical compound this compound as a cytotoxic payload in conjunction with monoclonal antibodies (mAbs) targeting either HER2 (human epidermal growth factor receptor 2) or CD138 (syndecan-1) is currently available.
This compound has been identified in scientific literature as a mitotic inhibitor. selleckchem.commedchemexpress.com Its mechanism of action involves the inhibition of Cyclin D1 and cyclin-dependent kinase 4 (CDK4), which are crucial for cell cycle progression. selleckchem.com Mitotic inhibitors are a class of potent anti-cancer agents that have been successfully incorporated as payloads in several approved and investigational ADCs. They function by disrupting the process of cell division, leading to apoptosis, or programmed cell death, in rapidly dividing cancer cells. biocompare.com
The development of ADCs involves the conjugation of a highly potent cytotoxic agent, such as a mitotic inhibitor, to a mAb via a chemical linker. This approach aims to selectively deliver the cytotoxic payload to cancer cells that overexpress a specific target antigen on their surface, such as HER2 or CD138, thereby minimizing systemic toxicity and enhancing the therapeutic window.
HER2 is a well-established therapeutic target in various cancers, most notably in a subset of breast and gastric cancers. The success of HER2-targeted therapies, including ADCs like trastuzumab emtansine and trastuzumab deruxtecan, has demonstrated the clinical utility of this approach. Similarly, CD138 is highly expressed on the surface of multiple myeloma cells and serves as a target for novel therapies, including ADCs, for this hematological malignancy.
While the characteristics of this compound as a mitotic inhibitor would theoretically make it a candidate for use as an ADC payload, there is no accessible research detailing its conjugation to HER2- or CD138-targeting antibodies or the subsequent preclinical evaluation of such constructs. Preclinical assessment of novel ADCs typically involves a series of in vitro and in vivo studies to characterize their efficacy and safety profile.
Table of Research Findings
Due to the absence of specific data on this compound-based ADCs targeting HER2 and CD138, a data table of research findings cannot be generated.
Pharmacodynamic Biomarker Discovery and Validation for On 013100
Molecular Biomarkers of Target Engagement and Pathway Modulation
ON-013100 is understood to bind to and inhibit eukaryotic translation initiation factor 4E (eIF4E). caymanchem.comresearchgate.net eIF4E is a key regulator of mRNA translation and is considered a proto-oncogene, promoting the translation of genes involved in cellular proliferation, survival, angiogenesis, and metastasis. onconova.comresearchgate.netnih.gov Overexpression of eIF4E is observed in many cancers and leads to increased expression of its downstream targets like Cyclin D1 and c-Myc. onconova.comresearchgate.netnih.gov
Studies have shown that treatment with this compound inhibits the expression of downstream targets of eIF4E and induces apoptosis. onconova.com
Translational Factor Activity Biomarkers (e.g., eIF4E Downstream Targets like Cyclin D1, c-Myc)
In preclinical studies, this compound treatment has been shown to significantly inhibit the expression of eIF4E downstream targets, including Cyclin D1 and c-Myc, in various cancer cell lines, such as mantle cell lymphoma (MCL) and breast cancer cells. onconova.comcaymanchem.comresearchgate.net This inhibition is dose-dependent. onconova.com Cyclin D1 and c-Myc are important for cellular proliferation, and their reduced expression indicates the modulation of eIF4E activity by this compound. onconova.comresearchgate.netnih.gov
Western blot analysis has been used to determine the protein expression levels of these biomarkers after treatment with this compound. onconova.comresearchgate.net
| Cell Line | Biomarker | Effect of this compound Treatment | Reference |
| JEKO-1 (MCL) | Cyclin D1 | Significant Inhibition | onconova.com |
| JEKO-1 (MCL) | c-Myc | Significant Inhibition | onconova.com |
| MCF-7 (Breast) | Cyclin D1 | Reduced Expression (Dose-dependent) | caymanchem.comresearchgate.net |
| MCF-7 (Breast) | c-Myc | Reduced Expression (Dose-dependent) | caymanchem.comresearchgate.net |
| Granta 519 | Cyclin D1 | Significant Inhibition | researchgate.net |
| FaDu | Cyclin D1 | Significant Inhibition | researchgate.net |
| All cell lines tested | c-Myc | Reduced Expression | researchgate.net |
Apoptotic Pathway Biomarkers (e.g., P53, Cleaved Caspase 3, Cleaved PARP)
This compound has also been shown to induce apoptosis in various human tumor cell lines. researchgate.net Biomarkers of the apoptotic pathway, such as P53, Cleaved Caspase 3, and Cleaved PARP, have been investigated to confirm the activation of programmed cell death. onconova.comcaymanchem.comresearchgate.net
Studies using Western blot analysis have demonstrated that this compound treatment leads to increased expression of apoptotic marker proteins, including P53, Cleaved Caspase 3, and Cleaved PARP, in a dose-dependent manner in cell lines like JEKO-1 MCL and MCF-7 breast cancer cells. onconova.com Cleaved Caspase 3 and Cleaved PARP are indicators of caspase activation, a key event in the execution phase of apoptosis. imperial.ac.ukamegroups.orgnih.govresearchgate.net
| Cell Line | Biomarker | Effect of this compound Treatment | Reference |
| JEKO-1 (MCL) | P53 | Increased Expression | onconova.com |
| JEKO-1 (MCL) | Cleaved Caspase 3 | Increased Expression | onconova.com |
| JEKO-1 (MCL) | Cleaved PARP | Increased Expression | onconova.com |
| MCF-7 (Breast) | P53 | Induced Expression | caymanchem.comresearchgate.net |
| MCF-7 (Breast) | Cleaved Caspase 3 | Induced Expression | caymanchem.comresearchgate.net |
Utility of Pharmacodynamic Biomarkers in Preclinical Development
Pharmacodynamic biomarkers play a vital role in the preclinical development of drug candidates like this compound. crownbio.comnih.govcancer.gov They provide essential information that guides decision-making and helps assess the potential of a compound before it moves to clinical trials. crownbio.comcancer.gov
Assessment of Drug Efficacy and Mechanism Confirmation
In preclinical studies, pharmacodynamic biomarkers are used to assess the efficacy of this compound and confirm its proposed mechanism of action. nih.govresearchgate.networldwide.com By measuring the changes in target engagement and downstream pathway modulation biomarkers, researchers can determine if the drug is having the desired biological effect in relevant in vitro and in vivo models. sapient.biocrownbio.com For this compound, demonstrating the inhibition of eIF4E downstream targets and the induction of apoptosis through the measurement of corresponding biomarkers supports its anticancer activity and confirms its mechanism as an eIF4E inhibitor. onconova.comresearchgate.net
Data showing dose-dependent inhibition of Cyclin D1 and c-Myc, along with increased levels of cleaved caspase 3 and PARP, provide evidence of this compound's efficacy in modulating key pathways involved in cancer cell survival and proliferation. onconova.com
Potential for Predictive Biomarker Identification
Pharmacodynamic biomarkers assessed during preclinical development also hold the potential to be identified as predictive biomarkers. crownbio.comfrontiersin.org Predictive biomarkers can identify patients who are more likely to respond favorably to a particular treatment. frontiersin.orgnih.govesmo.org Early identification and validation of such biomarkers can help optimize clinical trial design and enable patient stratification for personalized therapy. kcasbio.comcrownbio.com
While the provided search results primarily focus on the pharmacodynamic effects of this compound in preclinical models, the observed modulation of eIF4E pathway and induction of apoptosis suggest that these biomarkers, or related markers within these pathways, could potentially be explored for their predictive value in future clinical studies. onconova.comresearchgate.net Identifying a predictive biomarker for this compound would allow for the selection of patient populations most likely to benefit from treatment. crownbio.comresearchgate.net
Translational Potential for Clinical Stratification and Personalized Therapy
The pharmacodynamic biomarkers identified and validated in preclinical studies with this compound have translational potential for clinical stratification and personalized therapy. oxfordglobal.combiocompare.com Translational biomarkers bridge the gap between preclinical research and clinical application. sapient.bionih.gov
If the preclinical pharmacodynamic effects of this compound on biomarkers like Cyclin D1, c-Myc, Cleaved Caspase 3, and Cleaved PARP are observed and validated in human samples, these markers could potentially be used to:
Confirm target engagement and pathway modulation in patients. sapient.bio
Assess the biological activity of this compound in clinical trials. cancer.gov
Stratify patients based on their biomarker profiles to identify those most likely to respond to treatment. crownbio.comresearchgate.netoxfordglobal.com This is a core aspect of personalized medicine, where treatments are tailored to individual patient characteristics. oxfordglobal.comalmacgroup.com
The use of biomarkers in clinical trials can enhance the precision and efficiency of drug development and potentially lead to improved patient outcomes by ensuring that treatments are directed towards individuals most likely to benefit. crownbio.comoxfordglobal.combiocompare.com Further research is needed to translate the preclinical findings on this compound's pharmacodynamic biomarkers into clinically validated tools for patient stratification and personalized therapy. crownbio.comoxfordglobal.com
Current and Emerging Research Methodologies for On 013100 Studies
Cellular and Molecular Biology Techniques
At the core of understanding the effects of ON-013100 are cellular and molecular biology techniques. These in vitro methods allow for a detailed examination of the compound's impact on cancer cells at a fundamental level.
In Vitro Cell Line Assays (e.g., Proliferation, Viability, Apoptosis)
In vitro cell line assays are fundamental to the initial assessment of an anticancer agent's efficacy. For this compound, a variety of cancer cell lines have been utilized to determine its effect on cell proliferation, viability, and the induction of apoptosis (programmed cell death).
Proliferation and Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay is a common method used to assess the inhibitory effect of this compound on cancer cell growth. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability. Studies have shown that this compound inhibits the proliferation of a range of cancer cell lines at nanomolar concentrations.
| Cell Line Type | Example Cell Lines | Observed Effect of this compound |
| Mantle Cell Leukemia (MCL) | JEKO-1, MINO | Inhibition of proliferation |
| Breast Cancer | MCF7, MDA-MB-231 | Inhibition of proliferation |
| Gastric Cancer | AGS | Inhibition of proliferation |
| Esophageal Cancer | OE19, OE33, FLO-1 | Inhibition of proliferation |
Apoptosis Assays: To determine if the inhibition of proliferation is due to the induction of apoptosis, researchers employ techniques such as Western blot analysis and enzyme-linked immunosorbent assays (ELISA). These methods are used to measure the levels of key proteins involved in the apoptotic pathway. Treatment with this compound has been shown to enhance the expression of pro-apoptotic proteins, including p53 and Cleaved Caspase 3, in breast and MCL cancer cell lines. This indicates that this compound's mechanism of action involves triggering programmed cell death in cancer cells.
Biochemical and Structural Biology Approaches (e.g., Nuclear Magnetic Resonance for eIF4E binding)
Understanding the direct molecular target of this compound is crucial for elucidating its mechanism of action. Biochemical and structural biology approaches provide insights into the interaction between the compound and its target protein. This compound is known to target the eukaryotic translation initiation factor 4E (eIF4E), a protein that is often overexpressed in various cancers and plays a critical role in the translation of mRNAs encoding for proteins involved in cell proliferation and survival.
A key technique used to confirm the direct binding of compounds to their protein targets is Nuclear Magnetic Resonance (NMR) spectroscopy . Studies have utilized NMR analysis to demonstrate the direct binding of a water-soluble derivative of this compound, which shares the same mechanism of action, to recombinant eIF4E. This powerful technique provides atomic-level information about the interaction, confirming that the compound physically associates with its intended target. This direct binding disrupts the normal function of eIF4E, leading to the observed anti-proliferative and pro-apoptotic effects.
Preclinical Animal Model Systems
While in vitro studies provide valuable molecular insights, preclinical animal models are essential for evaluating the efficacy of a compound in a whole-organism context. These models allow for the assessment of a drug's therapeutic potential in a setting that more closely mimics human disease.
Advanced Imaging Techniques for In Vivo Monitoring
Advanced imaging techniques are increasingly being used in preclinical research to non-invasively monitor tumor growth and response to treatment in real-time. openaccesspub.org These methods provide a more dynamic and detailed understanding of a drug's effect compared to traditional endpoint measurements.
For studies involving this compound in xenograft models, several imaging modalities could be employed:
Bioluminescence Imaging (BLI): This technique is highly sensitive and involves using cancer cell lines that have been genetically engineered to express a luciferase enzyme. atcc.orgnih.gov When the mice are administered the substrate luciferin, the tumor cells emit light, which can be detected and quantified by a specialized camera. atcc.org This allows for the longitudinal tracking of tumor burden and the assessment of treatment response. nih.gov
Positron Emission Tomography (PET): PET imaging can provide functional information about the tumor. hhmglobal.com By using radiolabeled tracers, such as 18F-FDG (a glucose analog), researchers can visualize metabolic activity within the tumor, which often decreases in response to effective therapy. itnonline.com
Magnetic Resonance Imaging (MRI): MRI provides high-resolution anatomical images of the tumor and surrounding tissues, allowing for precise measurement of tumor volume and changes in its structure over time. researchgate.net
These advanced imaging techniques offer a powerful means to visualize and quantify the in vivo efficacy of this compound, providing crucial data to support its further development.
High-Throughput Screening and Omics Technologies
Modern drug discovery and development are heavily reliant on high-throughput and data-intensive technologies. These approaches enable the rapid screening of large compound libraries and provide a comprehensive view of the molecular changes induced by a drug.
High-Throughput Screening (HTS): HTS is a drug discovery process that uses automation to rapidly test thousands to millions of chemical compounds for a specific biological activity. fishersci.com In the context of this compound's target, eIF4E, HTS assays have been developed to identify inhibitors of the eIF4E-eIF4G interaction, which is critical for the initiation of cap-dependent translation. nih.govcambridge.org These screens often utilize techniques like fluorescence polarization to detect the displacement of a fluorescently labeled peptide from eIF4E by a potential inhibitor. nih.gov Such HTS campaigns can lead to the discovery of novel chemical scaffolds with the desired inhibitory activity.
Omics Technologies: Omics technologies refer to the large-scale study of biological molecules, such as genes (genomics), proteins (proteomics), and metabolites (metabolomics). These approaches can provide a global and unbiased view of the cellular response to a drug like this compound.
Genomic Profiling: This involves analyzing the DNA of cancer cells to identify mutations or alterations that may confer sensitivity or resistance to a particular drug. nih.gov In the context of this compound, genomic profiling of cancer cell lines could help identify genetic biomarkers that predict a response to treatment.
Proteomic Analysis: This technique allows for the large-scale identification and quantification of proteins in a cell or tissue. nih.gov By comparing the proteomes of cancer cells treated with this compound to untreated cells, researchers can identify downstream changes in protein expression that result from the inhibition of eIF4E. mdpi.com This can provide valuable insights into the compound's mechanism of action and identify potential biomarkers of drug activity. nih.gov
The integration of high-throughput screening and omics technologies into the study of this compound can accelerate the identification of responsive patient populations and provide a deeper understanding of its molecular effects, ultimately guiding its clinical development.
Transcriptomics, Proteomics, and Metabolomics in Mechanism Elucidation
A multi-omics approach, integrating transcriptomics, proteomics, and metabolomics, offers a panoramic view of the biological perturbations induced by this compound. This systems-level analysis is crucial for a deeper understanding of its mechanism of action. nih.gov
Transcriptomics: The study of the complete set of RNA transcripts produced by the genome, under specific circumstances, can reveal how this compound alters gene expression in cancer cells. By comparing the transcriptomes of this compound-treated and untreated cells, researchers can identify genes and signaling pathways that are modulated by the compound. This can provide insights into the downstream effects of its primary target engagement. For instance, an integrated transcriptomic and metabolomic analysis can reveal the antitumor mechanisms of novel compounds by identifying differentially expressed genes and altered metabolic pathways. mdpi.comnih.govmdpi.com
Proteomics: As proteins are often the direct targets of therapeutic agents and the functional workhorses of the cell, proteomics provides a critical layer of information. Proteomic analyses can identify changes in protein expression, post-translational modifications, and protein-protein interactions following treatment with this compound. This can help to validate the engagement of the intended target and uncover off-target effects or downstream signaling consequences that are not apparent at the transcriptomic level. The correlation between proteome and metabolome changes following drug perturbation is a key area of investigation. nih.govpeerj.com
Metabolomics: This field involves the comprehensive analysis of small-molecule metabolites within a biological system. mdpi.com Cancer cells exhibit altered metabolism, and targeting these metabolic vulnerabilities is a promising therapeutic strategy. Metabolomic profiling of this compound-treated cells can uncover changes in key metabolic pathways, such as glycolysis, the citric acid cycle, and amino acid metabolism, providing a functional readout of the drug's impact on cellular bioenergetics and biosynthesis. peerj.com
The integration of these omics disciplines provides a more complete and robust understanding of the mechanism of action of this compound. For example, an observed change in the expression of a gene (transcriptomics) can be correlated with a corresponding change in the protein level (proteomics) and a subsequent alteration in a metabolic pathway (metabolomics).
Below is an illustrative table representing hypothetical integrated omics data for this compound-treated cancer cells.
| Omics Layer | Key Finding | Implication for this compound Mechanism |
| Transcriptomics | Downregulation of genes involved in cell cycle progression (e.g., cyclins, CDKs). | Suggests this compound induces cell cycle arrest. |
| Proteomics | Decreased phosphorylation of key signaling proteins in the PI3K/Akt pathway. | Indicates inhibition of a critical cell survival pathway. |
| Metabolomics | Altered levels of glycolytic intermediates. | Points to a disruption of cancer cell metabolism. |
Single-Cell Analysis in Heterogeneity and Resistance Studies
A significant challenge in cancer therapy is intra-tumor heterogeneity, where a tumor is composed of diverse subpopulations of cells with varying sensitivities to treatment. nih.govresearchgate.net This heterogeneity can lead to the survival of resistant clones and subsequent treatment failure. scispace.com Single-cell analysis techniques are powerful tools to dissect this complexity and understand how individual cells within a population respond to this compound. nih.govnih.gov
By sequencing the transcriptome of individual cells, researchers can identify rare subpopulations of cells that may be inherently resistant to this compound. researchgate.net This approach allows for the characterization of the gene expression profiles of these resistant cells, potentially revealing the mechanisms of resistance. nih.govelsevierpure.com Furthermore, single-cell analysis can track the evolution of a tumor cell population under the selective pressure of this compound treatment, providing insights into how resistance emerges over time. nih.gov This technology is reproducible for classifying cell subpopulations based on gene expression. nih.gov
The following table illustrates the potential application of single-cell RNA sequencing (scRNA-Seq) in studying this compound resistance.
| Cell Subpopulation | Key Gene Expression Signature | Implication for this compound Resistance |
| Sensitive | High expression of apoptosis-related genes. | Cells are primed to undergo cell death upon treatment. |
| Resistant | Upregulation of drug efflux pump genes (e.g., ABC transporters). | Cells actively remove this compound, reducing its intracellular concentration. |
| Tolerant | Activation of stress response pathways. | Cells enter a dormant state to survive initial treatment. |
Computational and Systems Biology Approaches
Computational and systems biology approaches are increasingly integral to modern drug discovery and development, offering powerful tools to predict and understand the behavior of therapeutic compounds like this compound.
In Silico Modeling for Target Interaction Prediction
In silico modeling encompasses a range of computational techniques used to simulate and predict biological processes. In the context of this compound, these models are invaluable for predicting its interactions with protein targets. documentsdelivered.com By utilizing the three-dimensional structure of both the compound and its potential protein targets, molecular docking simulations can predict the binding affinity and mode of interaction. documentsdelivered.com
These computational methods are crucial in the early stages of drug discovery for identifying and validating drug targets. biotech-asia.org Chemogenomic models, which are based on multi-scale information of chemical structures and protein sequences, can be developed to predict compound-target interactions. nih.govsemanticscholar.org These models can help to narrow down the list of potential targets for experimental validation. nih.govsemanticscholar.org
The table below provides a conceptual overview of how different in silico models can be applied to study this compound.
| Modeling Approach | Application to this compound | Predicted Outcome |
| Molecular Docking | Predict the binding of this compound to a panel of protein kinases. | Identify the most likely kinase targets based on binding energy. |
| Pharmacophore Modeling | Identify the key chemical features of this compound responsible for its activity. | Guide the design of more potent and selective analogs. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Refine the binding mode and interaction energies of this compound with its primary target. | Provide a more accurate prediction of binding affinity. |
Artificial Intelligence Applications in Drug Discovery and Efficacy Prediction
Furthermore, AI can be used to analyze data from high-throughput screening and omics studies to identify biomarkers that predict a patient's response to this compound. nih.gov This can aid in the development of personalized medicine approaches. Predictive machine learning tools have the potential to significantly reduce the high failure rate of drug candidates in clinical trials by identifying potential issues, such as toxicity, at a much earlier stage. broadinstitute.org Deep learning models can also be employed to predict drug-target interactions by incorporating information about the binding sites of proteins. nih.gov
The following table illustrates potential applications of AI in the research and development of this compound.
| AI Application | Description | Potential Impact on this compound Development |
| Target Identification | Machine learning algorithms analyze genomic and proteomic data to identify novel targets for this compound. | Expands the potential therapeutic applications of the compound. |
| Efficacy Prediction | AI models trained on preclinical data predict the efficacy of this compound in different cancer types. ijnrd.org | Prioritizes the most promising cancer types for clinical trials. |
| Biomarker Discovery | Deep learning models analyze patient data to identify molecular signatures that correlate with response to this compound. | Enables patient stratification and personalized treatment strategies. |
Persistent Challenges and Prospective Avenues in On 013100 Research
Addressing Intrinsic and Acquired Resistance Mechanisms to ON-013100
A significant challenge in the clinical application of any anticancer agent is the development of resistance, which can be either intrinsic (pre-existing in cancer cells) or acquired (developing during treatment). litfl.comalopexx.comumw.edu.pl Research into this compound has begun to shed light on potential resistance mechanisms. One identified intrinsic resistance mechanism in colon cancer cell lines is glucuronidation of the drug. nih.govresearchgate.net Studies have detected a glucuronide metabolite of this compound in drug-resistant Colo-205 cells, while it was not found in drug-sensitive Colo-320 cells. nih.govresearchgate.net The concentration of the glucuronide metabolite was observed to decrease over time in resistant cells after this compound treatment, alongside a decrease in the intact drug concentration. nih.gov
Understanding and overcoming such metabolic inactivation pathways, like glucuronidation, is crucial for enhancing this compound's efficacy. Future research needs to delve deeper into the specific enzymes involved in this compound metabolism and explore strategies to inhibit these enzymes or develop prodrugs that bypass this metabolic route. Furthermore, comprehensive studies are needed to identify other potential intrinsic and acquired resistance mechanisms, which could involve alterations in drug targets, activation of alternative survival pathways, or enhanced drug efflux. litfl.comumw.edu.pl
Optimization of Combination Therapy Regimens for Enhanced Efficacy
Combination therapy is a cornerstone of modern cancer treatment, aiming to improve efficacy, reduce resistance development, and lower individual drug dosages. Research into this compound has explored its potential in combination strategies. While specific details on optimized regimens are still emerging, the principle involves combining this compound with other agents that have complementary mechanisms of action. For instance, this compound inhibits cyclin D1 expression and affects the cell cycle. nih.gov Combining it with agents targeting other key pathways involved in cancer cell proliferation, survival, or angiogenesis could lead to synergistic effects.
The development of briciclib (B1667788) (ON 013105), a water-soluble phosphate (B84403) ester prodrug of this compound, highlights efforts to enhance drug delivery and potentially facilitate combination approaches. onconova.comnih.gov Preclinical studies comparing briciclib and this compound have shown comparable anticancer activity in various cancer cell lines, suggesting that briciclib serves as an effective precursor. onconova.com Optimizing combination regimens requires rigorous preclinical testing to identify synergistic drug partners and determine optimal dosing schedules and sequences. Clinical trials are essential to evaluate the safety and efficacy of these combinations in patient populations.
Translational Research and Biomarker-Driven Clinical Development Strategies
Translational research plays a vital role in bridging the gap between preclinical findings and clinical application. nih.govbiomedicine.video For this compound, this involves translating the understanding of its mechanism of action and resistance into strategies for patient selection and treatment monitoring. Biomarkers are critical tools in this process, providing insights into disease characteristics, predicting treatment response, and monitoring drug activity. nih.govnih.govcancerresearchhorizons.comascpt.org
Identifying predictive biomarkers for this compound response is a key prospective avenue. Given its impact on cyclin D1 and the cell cycle, biomarkers related to these pathways could be explored. nih.gov For example, levels of cyclin D1 expression or markers of cell cycle progression and apoptosis could potentially predict sensitivity or resistance to this compound. nih.gov Translational research should focus on validating these potential biomarkers in preclinical models and clinical samples. Biomarker-driven clinical development strategies would involve using these markers to select patients most likely to benefit from this compound therapy, thereby increasing response rates and optimizing clinical trial design. ascpt.org
Exploration of Novel Therapeutic Applications Beyond Current Indications
While this compound has shown activity in various cancer types, exploring novel therapeutic applications beyond currently investigated indications is a significant prospective avenue. nih.govpatsnap.com Its broad spectrum of activity in preclinical testing against over 100 tumor types suggests potential in indications not yet fully explored. nih.gov
Furthermore, the development of antibody-drug conjugates (ADCs) utilizing this compound as a cytotoxic payload represents an innovative approach to target delivery and expand therapeutic applications. google.com Preclinical work has explored conjugating an activated prodrug of this compound (ON 14013100) to targeting molecules like antibodies, such as Trastuzumab. google.com This strategy aims to increase the selectivity and activity of this compound towards cancer cells expressing specific antigens, potentially broadening its applicability to a wider range of solid tumors. google.com Continued research into identifying suitable targeting molecules and optimizing conjugation strategies is crucial for realizing the potential of this compound-based ADCs in new indications.
Integration of Advanced Technologies and Methodological Innovations
Advancements in technology and methodological innovations are essential for accelerating this compound research. researchgate.netmdpi.comnih.gov High-throughput screening technologies can be employed to identify novel drug combinations that synergize with this compound or to screen for compounds that can overcome resistance mechanisms. researchgate.net Advanced analytical techniques, such as LC/MS/MS, have already been instrumental in identifying and quantifying this compound metabolites, like the glucuronide, in cellular contexts. nih.govresearchgate.net
The integration of big data analytics and computational modeling can aid in understanding complex biological networks influenced by this compound, predicting potential resistance pathways, and identifying patient subgroups likely to respond. researchgate.net Methodological innovations in preclinical modeling, including the use of more physiologically relevant 3D cell cultures and organoids, as well as advanced in vivo models, can provide more accurate predictions of clinical efficacy and help in the selection of promising combination therapies. researchgate.net Furthermore, innovative approaches in clinical trial design, such as adaptive trials, can facilitate more efficient evaluation of this compound, particularly in combination regimens or biomarker-driven studies. nih.gov
Q & A
Q. What is the primary molecular mechanism by which ON-013100 inhibits cell cycle progression in cancer models?
this compound acts as a mitotic inhibitor by binding to eukaryotic initiation factor 4E (eIF4E), disrupting the eIF4F complex, and downregulating cyclin D1 expression. This dual mechanism suppresses CDK4/cyclin D1 activity, leading to cell cycle arrest at the G1/S phase. Experimental validation includes Western blot analysis of cyclin D1 levels and flow cytometry to assess cell cycle distribution in hepatocellular carcinoma (HCC) cell lines treated with this compound .
Q. What experimental models are optimal for studying this compound’s antitumor effects?
In vitro: HCC cell lines (e.g., HepG2, Huh7) treated with this compound at IC50 doses (typically 1–10 μM) to assess proliferation (via MTT assays) and apoptosis (via Annexin V staining). In vivo: Xenograft models using immunodeficient mice injected with HCC cells, with this compound administered intraperitoneally (5–20 mg/kg) to monitor tumor volume and metastatic potential. Ensure inclusion of vehicle controls and dose-response validation .
Q. How can researchers address contradictions in data regarding this compound’s impact on PD-L1 expression?
While this compound downregulates PD-L1 in MZF1-overexpressing HCC cells via CDK4 inhibition , conflicting results may arise due to cell type-specific signaling or experimental conditions (e.g., treatment duration). Researchers should:
- Validate findings across multiple cell lines.
- Use phospho-specific antibodies to assess post-translational modifications (e.g., Phos-tag SDS-PAGE for MZF1 phosphorylation states).
- Compare results with alternative CDK4 inhibitors (e.g., Palbociclib) to isolate this compound-specific effects .
Advanced Research Questions
Q. What synergistic therapeutic combinations enhance this compound’s efficacy in resistant tumors?
Preclinical data suggest combining this compound with immune checkpoint inhibitors (e.g., anti-PD-L1 antibodies) amplifies antitumor responses by remodeling the tumor microenvironment. Methodology:
Q. How can researchers identify biomarkers predictive of this compound sensitivity?
Prioritize biomarkers linked to CDK4/cyclin D1 and eIF4E pathways:
Q. What methodological challenges arise in interpreting this compound’s off-target effects?
Key challenges include:
- Kinase promiscuity : Use kinome-wide profiling (e.g., KINOMEscan) to rule out off-target inhibition of related kinases (e.g., CDK6, IRAK4).
- Metabolic interference : Perform metabolomic profiling (LC-MS) to distinguish direct cell cycle effects from secondary metabolic perturbations.
- Temporal variability : Conduct time-course experiments (0–72 hours post-treatment) to differentiate acute vs. chronic responses .
Data Analysis and Validation
Q. How should researchers design dose-response experiments to minimize variability in this compound studies?
- Use a logarithmic dilution series (0.1–100 μM) with triplicate technical replicates.
- Normalize data to vehicle controls and include a reference inhibitor (e.g., Briciclib, a water-soluble derivative of this compound).
- Apply nonlinear regression models (e.g., GraphPad Prism) to calculate IC50 and Hill coefficients .
Q. What statistical frameworks are recommended for analyzing contradictions in this compound’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
